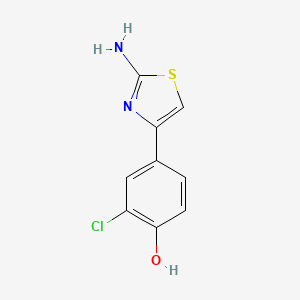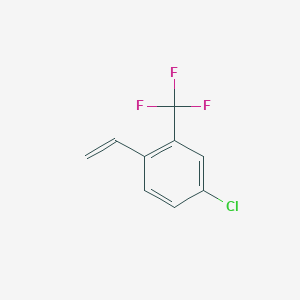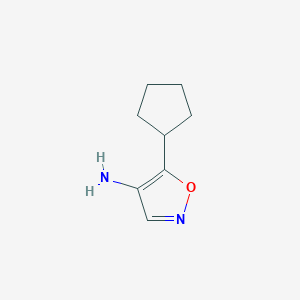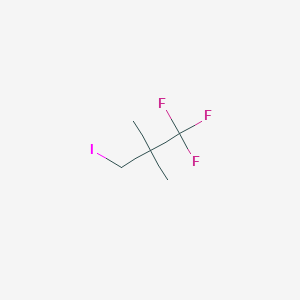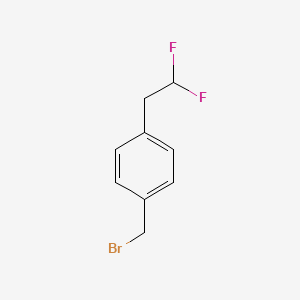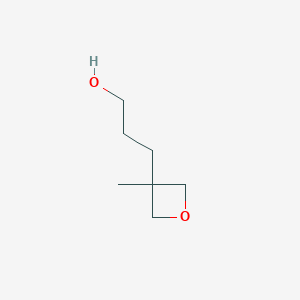
3-(3-Methyloxetan-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methyloxetan-3-yl)propan-1-ol is an organic compound with the molecular formula C7H14O2 It is a clear, colorless liquid known for its unique structural features, which include an oxetane ring and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyloxetan-3-yl)propan-1-ol typically involves the reaction of 3-methyloxetan-3-ol with propylene oxide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the ring-opening of the oxetane and subsequent nucleophilic attack by the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(3-Methyloxetan-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
3-(3-Methyloxetan-3-yl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or intermediate in the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of 3-(3-Methyloxetan-3-yl)propan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the oxetane ring can participate in ring-opening reactions. These interactions can influence various biochemical pathways and molecular processes, making the compound valuable in research and industrial applications.
類似化合物との比較
Similar Compounds
3-Methyloxetan-3-ol: Shares the oxetane ring but lacks the propanol side chain.
3-(3-Methyloxetan-3-yl)propan-1-amine: Contains an amine group instead of a hydroxyl group.
3-(3-Methyloxetan-3-yl)propan-1-ol derivatives: Various derivatives with different substituents on the oxetane ring or propanol chain.
Uniqueness
This compound is unique due to its combination of an oxetane ring and a hydroxyl group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial processes.
特性
分子式 |
C7H14O2 |
|---|---|
分子量 |
130.18 g/mol |
IUPAC名 |
3-(3-methyloxetan-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-7(3-2-4-8)5-9-6-7/h8H,2-6H2,1H3 |
InChIキー |
DUHWPPNMDYPWSV-UHFFFAOYSA-N |
正規SMILES |
CC1(COC1)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


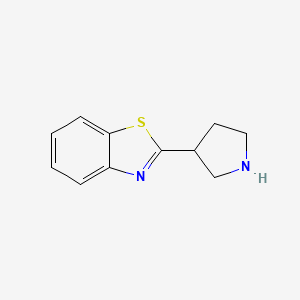
![tert-butyl 4-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)-1H-imidazole-1-carboxylate](/img/structure/B13603415.png)
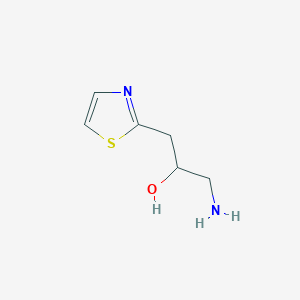
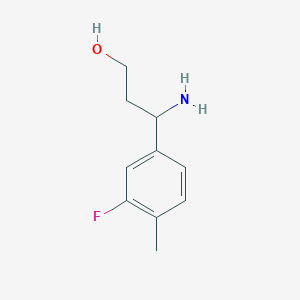
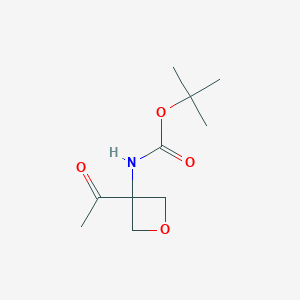
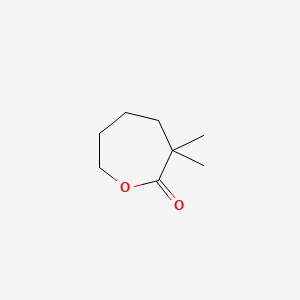
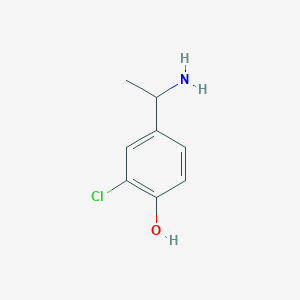
![2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603456.png)
![7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13603471.png)
